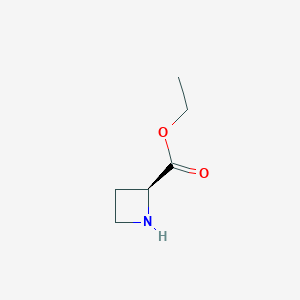

(S)-ethyl azetidine-2-carboxylate

Übersicht

Beschreibung

(S)-Ethyl azetidine-2-carboxylate is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl azetidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. These methods may utilize catalysts and specific reaction conditions to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Ethyl azetidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted azetidines.

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl azetidine-2-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: this compound is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-ethyl azetidine-2-carboxylate involves its incorporation into proteins, where it can cause protein misfolding and disrupt normal protein function . This compound can be recognized by aminoacyl-tRNA synthetases, charged onto tRNAs, and mis-incorporated into proteins at proline codons . This mis-incorporation leads to proteotoxic stress and affects various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine-2-carboxylic acid: A non-proteinogenic amino acid analog of proline with similar structural features.

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.

Uniqueness

(S)-Ethyl azetidine-2-carboxylate is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This unique structure allows for specific reactivity and applications that are not possible with other similar compounds.

Biologische Aktivität

(S)-ethyl azetidine-2-carboxylate is a chiral nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a four-membered ring structure, specifically an azetidine ring, which contributes to its reactivity and biological interactions. As an ester derivative of azetidine-2-carboxylic acid, it serves as a structural analogue of proline, an important amino acid involved in protein synthesis. The inherent ring strain associated with azetidines enhances the reactivity of this compound, making it a valuable compound in both synthetic organic chemistry and medicinal applications.

Biological Activity and Mechanisms

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in the areas of enzyme inhibition and protein synthesis. These properties are critical for their potential use in therapeutic applications, including antiviral and anticancer drug development.

Enzyme Inhibition

The compound has been studied for its interactions with various enzymes. It is known to inhibit specific enzymatic pathways, which can lead to altered cellular functions. For instance, studies have shown that derivatives of this compound can interact with proteins involved in cancer cell proliferation, thus presenting opportunities for developing anticancer therapies .

Protein Misfolding

Another mechanism of action involves the incorporation of this compound into proteins, potentially causing misfolding. This misfolding disrupts normal protein function, which can be leveraged in therapeutic strategies targeting diseases related to protein aggregation .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

-

Anticancer Activity : A study demonstrated that certain derivatives exhibited antiproliferative effects on MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. These compounds were found to inhibit tubulin polymerization, indicating potential as antimitotic agents .

Compound IC50 (nM) Effect 9h 10 Antiproliferative 9q 23 Tubulin destabilization CA-4 3.9 Reference compound - Neurotoxicity Studies : Research investigating the effects of this compound on microglial cells revealed pro-inflammatory responses associated with increased nitric oxide release and altered expression of apoptosis-related proteins such as Bcl2 and BAX .

- Toxicological Assessments : The compound's potential toxicity has been evaluated in various biological systems. It has been shown to induce immunogenic responses by replacing proline in protein synthesis, which may contribute to conditions such as multiple sclerosis .

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Industrial methods focus on optimizing yields through controlled reaction conditions and catalysts. Its applications extend beyond pharmaceuticals; it is also utilized in producing polymers and other industrial chemicals.

Eigenschaften

IUPAC Name |

ethyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZVXJXZJXWOR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551928 | |

| Record name | Ethyl (2S)-azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790165-87-6 | |

| Record name | Ethyl (2S)-azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.